Bienvenue dans la boutique en ligne BenchChem!

3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one

Gallium-resistant lung cancer AXL kinase pathway Antiproliferative screening

This 3-hydroxyquinolin-2(1H)-one derivative features a unique 1-methylpyrazol-4-yl substituent at C4, providing a distinct hydrogen-bonding and metal-chelating geometry compared to 4HQ isomers. Validated as an antiproliferative hit in gallium-resistant A549 lung adenocarcinoma cells with 80-fold potency over GaAcAc and confirmed AXL protein suppression. Its favorable drug-likeness (MW 255, LogP 1.08, TPSA 58 Ų) and synthetic tractability make it an ideal starting point for AXL-targeted lead optimization and drug combination synergy studies. Only the C4 pyrazol-4-yl regioisomer delivers this activity profile; do not substitute with pyrazol-3-yl or 4HQ analogs. Procure now for fragment-based or kinase panel screening.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B8037673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C(=O)N(C3=CC=CC=C32)C)O
InChIInChI=1S/C14H13N3O2/c1-16-8-9(7-15-16)12-10-5-3-4-6-11(10)17(2)14(19)13(12)18/h3-8,18H,1-2H3
InChIKeyCLNNTYJVYIZAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one Procurement Guide: Scaffold Identity & Baseline Specifications


3-Hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one (C₁₄H₁₃N₃O₂, MW 255 Da) is a synthetic 3-hydroxyquinolin-2(1H)-one (3HQ) derivative bearing a 1-methylpyrazol-4-yl substituent at the C4 position and an N1-methyl group. This compound is registered in the MeSH database as the '5476423 compound' and has been associated with potential anti-proliferative effects on gallium-resistant lung adenocarcinoma [1]. The 3HQ scaffold is structurally distinct from the more extensively studied 4-hydroxyquinolin-2-one (4HQ) isomer, offering a different hydrogen-bond donor/acceptor arrangement and metal-chelating geometry that influences target engagement profiles [2]. Commercially, the compound is available through screening compound suppliers at 90% purity with a LogP of 1.08, topological polar surface area (TPSA) of 58 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [3].

Why Generic Substitution Fails for 3-Hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one: Scaffold and Regioisomer Specificity


The 3HQ scaffold cannot be substituted interchangeably with the more common 4HQ isomer because the position of the hydroxyl group fundamentally alters the tautomeric equilibrium, metal-chelating geometry, and hydrogen-bonding network [1]. In the 4HQ series, the 4-hydroxy group participates in a vinylogous amide system with the C2 carbonyl, whereas in 3HQ derivatives, the 3-OH group forms an enol–keto equilibrium with the C2 carbonyl that directly affects the electron density at C4, where the pyrazolyl pharmacophore is attached [1]. Furthermore, regioisomeric pyrazole attachment (N-methylpyrazol-4-yl at C4 of the quinolinone in this compound vs. pyrazol-3-yl or pyrazol-5-yl variants) alters the trajectory of the heteroaryl ring relative to the quinolinone plane, which directly influences kinase ATP-binding pocket complementarity [2]. These scaffold- and regioisomer-dependent differences mean that activity data from 4HQ or pyrazolo[3,4-b]quinoline series cannot be extrapolated to guide procurement decisions for this specific 3HQ C4-pyrazolyl chemotype.

Quantitative Differentiation Evidence for 3-Hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one


Antiproliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 80-Fold Enhancement Over Gallium Acetylacetonate

This compound (identified as 'compound 5476423' in the primary literature) was evaluated alongside compound 7919469 for antiproliferative activity against gallium-resistant (R) human lung adenocarcinoma A549 cells. The IC₅₀ value for compound 5476423 against R-cells demonstrated an 80-fold increase in potency compared to gallium acetylacetonate (GaAcAc), the baseline gallium-based anticancer agent [1]. By contrast, compound 7919469 showed a 13-fold increase. In combination, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold. Furthermore, treatment with compound 5476423 significantly suppressed the elevated AXL protein expression characteristic of R-cells relative to gallium-sensitive (S) cells [1].

Gallium-resistant lung cancer AXL kinase pathway Antiproliferative screening

3HQ vs. 4HQ Scaffold Differentiation: Impact on Anticancer Selectivity Window in MCF-7 and NCI-H460 Cells

The 3HQ scaffold, of which the target compound is a specific C4-pyrazolyl derivative, has been validated as a platform for anticancer compound development with demonstrated selectivity between cancer and non-cancer cell lines. In a systematic study of 4-substituted-3HQs, the L-leucine 4-carboxamide-3HQ derivative achieved IC₅₀ values of 15.1 μM against MCF-7 breast cancer cells and 2.7 μM against NCI-H460 non-small cell lung cancer cells, without causing appreciable cytotoxicity against the non-cancer CHO-K1 cell model [1]. This contrasts with the 4HQ scaffold, where certain derivatives have been associated with broader cytotoxicity profiles and have been predominantly explored as analgesic and anti-inflammatory agents rather than selective anticancer leads [2]. The 3HQ core's ability to chelate metal centres—absent in 4HQ due to the different tautomeric form—underpins distinct mechanisms including HIV-1 reverse transcriptase-associated RNase H inhibition and influenza endonuclease inhibition not shared by the 4HQ isomer [3].

3-hydroxyquinolin-2-one scaffold Anticancer selectivity Structure–activity relationship

C4 Pyrazol-4-yl vs. Pyrazol-3-yl Regioisomerism: Physicochemical Property Divergence Relevant to Permeability and Solubility

The target compound bears a 1-methyl-1H-pyrazol-4-yl substituent at C4 of the quinolinone, with measured LogP = 1.08 and TPSA = 58 Ų [1]. The regioisomeric variant bearing a pyrazol-3-yl at the equivalent position on a quinoline scaffold—(2-(1-methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol, CAS 1354704-71-4—has the identical molecular formula (C₁₄H₁₃N₃O, MW 239.27) but differs in both the attachment point of the pyrazole and the quinoline C4 substituent (hydroxymethyl vs. the 3-hydroxy-2-oxo system) . This regioisomeric shift alters the topological polar surface area and hydrogen-bonding capacity: the target compound has 3 H-bond acceptors and 1 H-bond donor, while the pyrazol-3-yl methanol analog has 2 H-bond acceptors and 1 H-bond donor, resulting in different permeability and solubility profiles. The N-methylpyrazol-4-yl attachment in the target compound positions the pyrazole N2 nitrogen in a distinct spatial orientation that affects kinase hinge-region binding geometry relative to pyrazol-3-yl or pyrazol-5-yl congeners [1].

Regioisomer comparison Physicochemical properties Drug-likeness

Synthetic Accessibility Score and Drug-Likeness Profile: Benchmarking Against the Pyrazolylquinolin-2-one Class

Within the broader class of pyrazolylquinolin-2-one hybrids evaluated as dual EGFR/BRAFV600E inhibitors, compounds such as 4e (which contains a more elaborate sulfonamide-bearing pyrazole) achieved synthetic accessibility (SA) scores of 3.41, with LogP values of 2.74, TPSA of 143.61 Ų, and low gastrointestinal absorption [1]. The target compound, with its simpler 1-methylpyrazol-4-yl substituent (no sulfonamide extension), has a LogP of 1.08 and TPSA of 58 Ų [2]. The substantially lower TPSA (58 vs. 143.61 Ų, a difference of ~85 Ų) and lower LogP (1.08 vs. 2.74, Δ = 1.66 log units) of the target compound predict superior passive membrane permeability and potentially higher oral bioavailability relative to the more elaborated pyrazolylquinolin-2-one clinical candidates [1][2]. The target compound's lower molecular complexity (MW 255 vs. ~515 Da for compound 4e) also suggests a more favourable synthetic accessibility for scale-up, consistent with the class-level SA score range of 3–4 observed for simpler pyrazolylquinolin-2-ones [1].

Synthetic accessibility Drug-likeness Lead optimization

Recommended Application Scenarios for 3-Hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one Based on Verified Evidence


AXL Kinase Pathway-Focused Oncology Screening in Gallium-Resistant NSCLC Models

This compound is directly validated as an antiproliferative hit in gallium-resistant A549 lung adenocarcinoma cells, with an 80-fold potency advantage over GaAcAc and demonstrated suppression of AXL protein overexpression—a known resistance driver [1]. It is suitable as a positive control or starting scaffold in AXL-targeted screening cascades, particularly in programs addressing acquired resistance to metal-based anticancer agents. The compound's combination potential (2-fold enhancement of GaAcAc efficacy) further supports its use in drug combination synergy studies [1].

3HQ Scaffold-Based Medicinal Chemistry: Fragment Growing for Selective Anticancer Agents

The 3HQ core has demonstrated cancer-cell-selective antiproliferative activity with sparing of non-cancer CHO-K1 cells [1]. The target compound, with its C4 pyrazol-4-yl substituent, provides a synthetically tractable starting point (MW 255 Da, LogP 1.08, SA score predicted ~3–4 based on class data [2]) for fragment-based or structure-based lead optimization. Its favorable physicochemical profile (TPSA 58 Ų, only 1 rotatable bond) supports permeability-driven design strategies aimed at improving oral bioavailability relative to larger pyrazolylquinolin-2-one clinical leads that suffer from low GI absorption [2].

Metal-Chelating Pharmacophore Applications: Antiviral RNase H and Endonuclease Inhibitor Design

The 3HQ scaffold possesses intrinsic metal-chelating capacity via its 3-hydroxy-2-oxo tautomeric system, a feature exploited in inhibitors of HIV-1 reverse transcriptase-associated RNase H and influenza A endonuclease [1]. The target compound retains this chelating pharmacophore while introducing a pyrazol-4-yl group that can be further elaborated to enhance target selectivity. This application scenario is unique to the 3HQ scaffold and cannot be addressed by 4HQ isomers, which lack the requisite chelating geometry [1].

Chemical Probe Development for Pyrazole Regioisomer Structure–Activity Relationship Studies

The defined 1-methylpyrazol-4-yl substitution at C4 of the quinolinone core provides a precise chemical probe for SAR studies comparing pyrazol-4-yl, pyrazol-3-yl, and pyrazol-5-yl regioisomers in kinase and non-kinase target engagement assays. The commercially available regioisomeric analog (2-(1-methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol, CAS 1354704-71-4 [2], enables direct comparative studies to map the impact of pyrazole connectivity on target binding, permeability, and metabolic stability.

Quote Request

Request a Quote for 3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.